

Application Note: HPLC Method for Quantification of Quercetin-3-O-arabinoside

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Compound of Interest

Compound Name: *Quercetin-3-O-arabinoside*

Cat. No.: *B1252278*

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Introduction

Quercetin-3-O-arabinoside, also known as avicularin or guaijaverin, is a flavonoid glycoside found in various medicinal plants. It exhibits a range of biological activities, including antioxidant and antibacterial properties, making its accurate quantification crucial for quality control in herbal medicine, pharmaceutical research, and drug development.[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the precise and reliable quantification of **Quercetin-3-O-arabinoside** in various samples.

Chromatographic Principle

The method utilizes reverse-phase HPLC (RP-HPLC) with a C18 column to separate **Quercetin-3-O-arabinoside** from other components in the sample matrix. A gradient or isocratic elution with a mobile phase consisting of an aqueous solution with an organic modifier (such as acetonitrile or methanol) allows for the effective separation of the analyte. Detection is typically performed using a UV-Vis detector at a wavelength where **Quercetin-3-O-arabinoside** exhibits maximum absorbance.

Experimental Protocols

Standard Preparation

- **Stock Standard Solution (1 mg/mL):** Accurately weigh 10 mg of **Quercetin-3-O-arabinoside** reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

- **Extraction from Plant Material:**
 - Accurately weigh approximately 1.0 g of the dried and powdered plant material.
 - Add 20 mL of methanol and perform extraction using ultrasonication for 30 minutes.
 - Centrifuge the extract at 4000 rpm for 15 minutes.
 - Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
- **Preparation from Formulations:**
 - For solid dosage forms, accurately weigh and crush a representative sample.
 - Dissolve a quantity of the powder equivalent to a known concentration of the active ingredient in a suitable volume of methanol.
 - Sonicate for 15 minutes to ensure complete dissolution.
 - Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required. The following are recommended starting conditions, which may be optimized for specific matrices.

Parameter	Condition 1	Condition 2
Column	Capcell Pak C18 MGII	Hypersil C18
Mobile Phase A	0.05% (v/v) Trifluoroacetic Acid (TFA) in Water	Water
Mobile Phase B	Acetonitrile	Methanol
Gradient/Isocratic	Gradient	Isocratic (33:67, v/v)
Flow Rate	1.0 mL/min	1.0 mL/min
Column Temperature	30°C	25°C
Detection Wavelength	254 nm	370 nm
Injection Volume	10 µL	20 µL

Data Presentation

The quantitative data for the HPLC method validation should be summarized as follows:

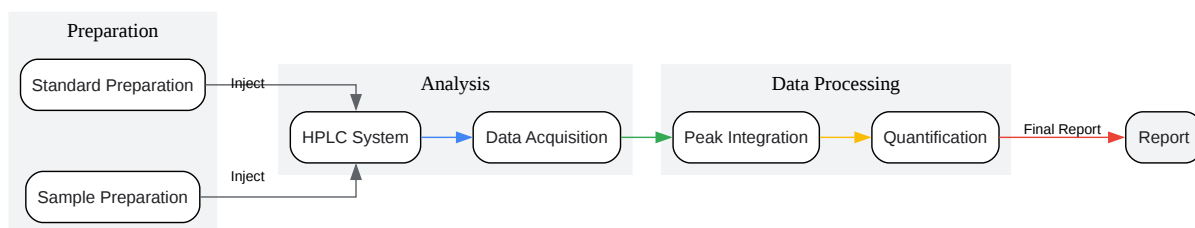
Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2	1.1
Theoretical Plates	> 2000	5500
RSD of Peak Area	$< 2.0\%$	0.55%
RSD of Retention Time	$< 1.0\%$	0.21%

Table 2: Method Validation Summary

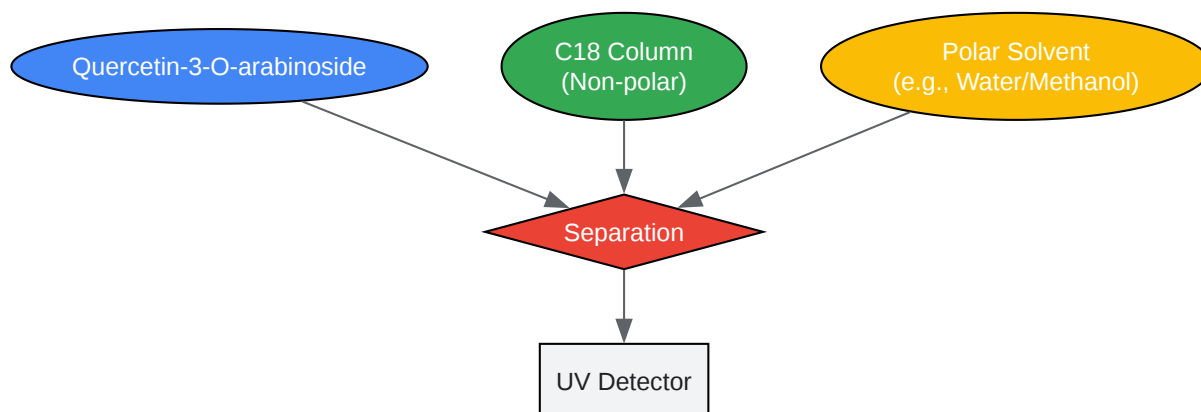
Parameter	Result
Linearity (r^2)	> 0.9999
Range	5 - 100 $\mu\text{g/mL}$
Accuracy (% Recovery)	100.97% - 101.77% ^[2]
Precision (% RSD)	< 0.60% ^[2]
Limit of Detection (LOD)	0.094 $\mu\text{g/mL}$ ^[2]
Limit of Quantification (LOQ)	0.285 $\mu\text{g/mL}$ ^[2]

Visualizations



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Caption: Experimental workflow for HPLC quantification.



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Caption: Principle of reverse-phase HPLC separation.

Detailed Protocol

1. Reagents and Materials

- **Quercetin-3-O-arabinoside** reference standard ($\geq 95\%$ purity)[[1](#)]
- HPLC-grade methanol[[3](#)]
- HPLC-grade acetonitrile
- Trifluoroacetic acid (TFA)
- Deionized water
- 0.45 μm syringe filters

2. Equipment

- High-Performance Liquid Chromatography (HPLC) system
- Analytical balance

- Ultrasonic bath
- Centrifuge
- Volumetric flasks and pipettes

3. Chromatographic Procedure

- System Preparation:
 - Prepare the mobile phases as described in the HPLC conditions table.
 - Degas the mobile phases by sonication or helium sparging.
 - Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes at the specified flow rate.
- Calibration Curve:
 - Inject 10 μ L of each working standard solution in triplicate.
 - Record the peak area for each concentration.
 - Plot a calibration curve of peak area versus concentration.
 - Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r^2). The r^2 value should be > 0.999 .^[4]
- Sample Analysis:
 - Inject 10 μ L of the prepared sample solution in triplicate.
 - Identify the **Quercetin-3-O-arabinoside** peak based on the retention time of the standard.
 - Record the peak area of the analyte.
- Quantification:

- Calculate the concentration of **Quercetin-3-O-arabinoside** in the sample using the regression equation from the calibration curve.
- Account for any dilution factors used during sample preparation to determine the final concentration in the original sample.

4. Method Validation The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.

- Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of **Quercetin-3-O-arabinoside** in a blank sample.
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.[4]
- Accuracy: The closeness of the test results to the true value. This is typically determined by recovery studies, where a known amount of standard is spiked into a sample matrix. Recoveries are expected to be within 98-102%.[2]
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) for a series of measurements.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Conclusion

This application note provides a comprehensive and detailed HPLC method for the quantification of **Quercetin-3-O-arabinoside**. The described protocol, including sample preparation, chromatographic conditions, and data analysis, is suitable for routine quality control and research applications. The method demonstrates good linearity, accuracy, and precision, ensuring reliable and reproducible results.

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